Reticulin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Reticulin is a type of fiber found in connective tissue, primarily composed of type III collagen. It forms a network or mesh that provides structural support in various soft tissues, including the liver, bone marrow, and lymphatic system . This compound fibers are known for their delicate and branched structure, which is essential for maintaining the integrity and function of these tissues.

Mecanismo De Acción

Target of Action

Reticulin is a type of fiber in connective tissue composed of type III collagen secreted by reticular cells . It forms a network or mesh, acting as a supporting structure in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . This compound fibers crosslink to form a fine meshwork .

Mode of Action

This compound fibers are involved in the formation of a highly ordered cellular network that provides support . They interact with various proteins such as newly synthesized glycoproteins, E3-ubiquitin-protein ligase, TRIM21 (Tripartite motif containing protein-21), the glucocorticoid receptors, cyclophilin-B or PPIB (peptidyl-prolyl cis–trans isomerase B), gamma-aminobutyric acid receptor-associated protein, protein disulfide-isomerase (PDI), eukaryotic initiator factor 2 (EIF2) and many more .

Biochemical Pathways

This compound fibers are involved in several biochemical pathways. They are involved in bending and shaping the ER membrane, in trafficking of material from the ER to the Golgi apparatus, and in apoptosis . Megakaryocytes and platelets are directly involved in many fibrotic processes that involve stimulation of fibrogenic pathways or inhibition of the dynamic process of removal of this compound fibers .

Result of Action

The result of this compound action is the formation of a supportive meshwork in various tissues. This network acts as a supporting mesh in soft tissues such as the liver, bone marrow, and the tissues and organs of the lymphatic system . It is also involved in the formation of the endoplasmic reticulum and influences endoplasmic reticulum-Golgi trafficking, vesicle formation, and membrane morphogenesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Reticulin fibers are naturally synthesized by reticular cells, which secrete type III collagen. The synthesis involves the formation of procollagen, which undergoes enzymatic modifications to become collagen. This process includes hydroxylation, glycosylation, and the formation of triple helices, which are then secreted into the extracellular matrix where they assemble into this compound fibers .

Industrial Production Methods

Industrial production of this compound is not common due to its biological origin. collagen, the primary component of this compound, can be extracted from animal tissues through processes involving acid or enzymatic hydrolysis. The extracted collagen can then be purified and processed for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Reticulin fibers can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used in histological staining techniques to visualize this compound fibers in tissue samples .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are stained this compound fibers, which can be visualized under a microscope for diagnostic and research purposes .

Aplicaciones Científicas De Investigación

Reticulin fibers have numerous applications in scientific research, particularly in histology and pathology. They are used to:

Visualize Tissue Structure: This compound staining is essential for examining the architecture of tissues, especially in the liver, spleen, and bone marrow.

Diagnose Diseases: Abnormal this compound patterns can indicate various diseases, such as liver cirrhosis, myelofibrosis, and certain cancers.

Study Connective Tissue Disorders: Research on this compound fibers helps in understanding connective tissue disorders and developing potential treatments.

Comparación Con Compuestos Similares

Reticulin is unique due to its composition of type III collagen and its specific role in forming delicate, branched networks in connective tissues. Similar compounds include:

Collagen Type I: Found in skin, bone, and tendons, providing tensile strength.

Collagen Type II: Present in cartilage, offering resistance to compressive forces.

Elastin: Provides elasticity to tissues such as skin and blood vessels.

This compound’s uniqueness lies in its ability to form fine, supportive networks, which are crucial for the function of soft tissues and organs .

Actividad Biológica

Reticulin is a connective tissue protein that plays a crucial role in the structural framework of various tissues, particularly in the bone marrow and other organs. Its biological activity is significant in the context of several hematological disorders, where it is often associated with fibrosis and other pathological changes. This article reviews the biological activity of this compound, focusing on its role in disease processes, particularly in hematological malignancies, and includes relevant case studies and research findings.

Overview of this compound

This compound is a type of collagen (specifically type III collagen) that forms a network within tissues, providing support and structure. It is particularly prominent in the bone marrow, where it is involved in hematopoiesis (the formation of blood cells). The measurement of this compound levels and its structural integrity can serve as important biomarkers for various diseases, especially those affecting the bone marrow.

Fibrogenic Activity

This compound plays a pivotal role in fibrosis, particularly under pathological conditions. Transforming growth factor-beta 1 (TGF-β1) has been identified as a key cytokine that induces this compound fibrosis in bone marrow. In hairy cell leukemia (HCL), TGF-β1 levels are significantly elevated, correlating with increased this compound and collagen fiber deposition by bone marrow fibroblasts. This process contributes to the fibrotic changes observed in patients with HCL, emphasizing this compound's role in disease progression .

Clinical Implications

This compound is not only involved in structural support but also serves as a prognostic indicator in various hematological conditions:

- Chronic Myelogenous Leukemia (CML) : A study involving 138 patients showed that significant this compound fibrosis (Grade 3 or 4) was associated with worse clinical outcomes, including higher incidences of splenomegaly and lower hemoglobin levels. Patients with Grade 4 fibrosis had a median survival of only 32 months compared to 57 months for those with Grade 1 or 2 .

- Essential Thrombocythemia : In patients diagnosed with essential thrombocythemia, higher this compound grades correlated positively with elevated white blood cell and platelet counts, indicating an association between this compound accumulation and disease severity .

Case Studies

- Hairy Cell Leukemia : In a study assessing the role of TGF-β1, it was found that this cytokine significantly enhances the production of this compound fibers by bone marrow fibroblasts. The presence of TGF-β1 was linked to increased grades of bone marrow fibrosis, highlighting its direct involvement in the pathogenesis of HCL .

- Immune Thrombocytopenia (ITP) : Clinical trials involving romiplostim, a thrombopoietin receptor agonist, demonstrated that treatment could lead to dose-dependent increases in this compound deposition within the bone marrow. However, these changes were reversible upon discontinuation of therapy .

- Adrenocortical Tumors : A study applying a this compound algorithm for diagnosing adrenocortical tumors found that this compound disruption was consistently observed across different tumor growth patterns, suggesting its utility as a diagnostic marker .

Data Tables

The following tables summarize key findings related to this compound's biological activity across various studies.

Propiedades

IUPAC Name |

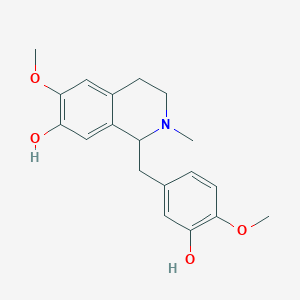

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12/h4-5,9-11,15,21-22H,6-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLYRWXGMIUIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862010 |

Source

|

| Record name | 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.